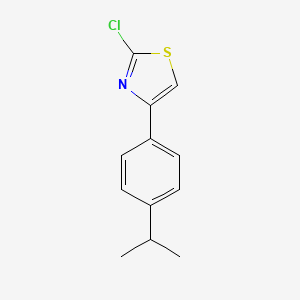

2-Chloro-4-(4-isopropylphenyl)thiazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-(4-propan-2-ylphenyl)-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNS/c1-8(2)9-3-5-10(6-4-9)11-7-15-12(13)14-11/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIWCAQCGCNPYLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C2=CSC(=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99797-29-2 | |

| Record name | 2-chloro-4-(4-isopropylphenyl)thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Derivatization Strategies for 2 Chloro 4 4 Isopropylphenyl Thiazole

Established Synthetic Pathways for 2-Chloro-4-(4-isopropylphenyl)thiazole

The traditional synthesis of this compound is a well-documented process that typically proceeds through a sequence of reliable and well-understood reactions. This pathway involves the initial formation of the thiazole (B1198619) ring, followed by the specific introduction of the chlorine atom at the C-2 position.

Thiazole Ring Formation Methodologies

The cornerstone of thiazole synthesis is the Hantzsch thiazole synthesis, a versatile and widely used method for constructing the thiazole ring. synarchive.com This reaction involves the condensation of an α-haloketone with a thioamide. synarchive.com In the context of this compound, this methodology is adapted to first build the 4-(4-isopropylphenyl)thiazole scaffold, typically with a 2-amino substituent that serves as a handle for further functionalization.

The reaction commences with the α-halogenation of a ketone bearing the desired 4-isopropylphenyl moiety. Subsequently, this α-haloketone is reacted with a thioamide, such as thiourea, to yield the corresponding 2-aminothiazole (B372263) derivative.

Halogenation and Substituent Introduction at the C-2 Position

With the 2-amino-4-(4-isopropylphenyl)thiazole intermediate in hand, the next critical step is the introduction of the chlorine atom at the C-2 position. The most common and established method for this transformation is the Sandmeyer reaction. imperial.ac.uknih.gov This reaction is a cornerstone of aromatic chemistry for the conversion of an amino group to a halide via a diazonium salt intermediate. synarchive.com

The process begins with the diazotization of the 2-amino group on the thiazole ring. This is typically achieved by treating the 2-aminothiazole with a source of nitrous acid, such as sodium nitrite, in the presence of a strong acid like hydrochloric acid at low temperatures. nih.gov The resulting diazonium salt is then treated with a copper(I) chloride catalyst, which facilitates the replacement of the diazonium group with a chlorine atom, yielding the target this compound. mdpi.com The Sandmeyer reaction is known for its reliability, though it often requires careful control of reaction conditions to minimize the formation of byproducts. nih.gov

| Reaction Step | Reagents and Conditions | Product | Typical Yield |

| Diazotization | 2-amino-4-(4-isopropylphenyl)thiazole, NaNO₂, HCl, 0-5 °C | 4-(4-isopropylphenyl)thiazole-2-diazonium chloride | Intermediate |

| Sandmeyer Chlorination | 4-(4-isopropylphenyl)thiazole-2-diazonium chloride, CuCl | This compound | Good |

Introduction of the 4-(4-isopropylphenyl) Moiety

The 4-(4-isopropylphenyl) substituent is incorporated into the thiazole ring through the use of a specifically chosen starting material in the Hantzsch synthesis. The synthesis typically begins with 4'-isopropylacetophenone, which is a commercially available aromatic ketone.

This ketone undergoes α-bromination to yield 2-bromo-1-(4-isopropylphenyl)ethanone. This α-bromoketone is the key building block that carries the 4-isopropylphenyl group and is ready for condensation with a thioamide to form the thiazole ring. asianpubs.org The reaction of 2-bromo-1-(4-isopropylphenyl)ethanone with thiourea in a suitable solvent, such as ethanol, leads to the formation of 2-amino-4-(4-isopropylphenyl)thiazole. nih.gov

Novel and Sustainable Synthetic Approaches for this compound

Green Chemistry Principles in Thiazole Synthesis

Green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds like thiazoles. These approaches focus on the use of environmentally benign solvents, catalysts, and energy sources.

For the Hantzsch thiazole synthesis, several green modifications have been reported. These include the use of deep eutectic solvents (DES) like choline chloride/glycerol as a recyclable and biodegradable reaction medium, which can lead to good yields and simplified work-up procedures. nih.gov Ultrasound and microwave irradiation have also been employed to accelerate the reaction, often leading to shorter reaction times and higher yields compared to conventional heating methods. nih.govmdpi.com These energy-efficient techniques can contribute to a more sustainable synthesis of the 4-(4-isopropylphenyl)thiazole core.

| Green Approach | Key Features | Potential Application |

| Deep Eutectic Solvents (DES) | Recyclable, biodegradable, often enhances reaction rates. | Hantzsch synthesis of the thiazole ring. |

| Ultrasound Irradiation | Shorter reaction times, improved yields, energy efficient. | One-pot synthesis of thiazole derivatives. nih.gov |

| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times, often improved yields. | Hantzsch reaction for aminothiazole synthesis. nih.gov |

Catalytic Methods for Enhanced Efficiency and Selectivity

Catalytic methods offer a promising avenue for improving the efficiency and selectivity of the synthesis of this compound. One area of active research is the direct C-H functionalization of the thiazole ring. imperial.ac.uk This approach could potentially bypass the need for the multi-step Sandmeyer reaction for the introduction of the chlorine atom.

Direct C-H chlorination of thiazoles at the C-2 position is a challenging but highly desirable transformation. Research in this area is exploring the use of various transition metal catalysts that can selectively activate the C-H bond at the 2-position for chlorination. scientificupdate.com While specific examples for the 4-(4-isopropylphenyl)thiazole substrate may not be widely reported, the general principles of catalytic C-H activation offer a future direction for a more atom-economical and efficient synthesis.

Furthermore, the use of reusable and heterogeneous catalysts in the Hantzsch synthesis is another area of development. Catalysts such as silica-supported tungstosilisic acid have been shown to be effective and can be easily recovered and reused, contributing to a more sustainable process. nih.gov

Flow Chemistry and Continuous Synthesis Techniques

The translation of traditional batch synthesis of thiazoles to continuous flow processes offers numerous advantages, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and potential for automation and scalability. While specific literature on the continuous synthesis of this compound is not abundant, the principles of flow chemistry have been successfully applied to the synthesis of various substituted thiazoles and can be extrapolated. acs.orguc.ptnih.gov

A modular flow microreactor system can be envisioned for the synthesis of the thiazole core. acs.org For instance, a continuous flow adaptation of the Hantzsch synthesis would involve pumping streams of the α-haloketone and the thioamide through a heated reactor coil. The short residence time at elevated temperatures can significantly accelerate the reaction rate while minimizing the formation of byproducts. The subsequent diazotization and chlorination steps to form the 2-chloro derivative could be performed in a sequential flow module, potentially involving in-situ generation of the necessary reagents to handle hazardous intermediates safely. researchgate.net

The benefits of such a system include:

Rapid Reaction Optimization: The ability to quickly vary parameters like temperature, residence time, and stoichiometry allows for efficient optimization of reaction conditions.

Enhanced Safety: The small reaction volumes inherent to microreactors mitigate the risks associated with exothermic reactions and the handling of potentially hazardous reagents.

Scalability: Scaling up production is achieved by running the flow reactor for longer durations or by parallelizing multiple reactor units, a concept known as numbering-up.

A hypothetical continuous flow setup for a related Hantzsch synthesis is described in the table below.

| Parameter | Value |

| Reactor Type | Heated Coil Microreactor |

| Reactant A | 1-(4-isopropylphenyl)-2-bromoethan-1-one (in a suitable solvent like DMF) |

| Reactant B | Thiourea (in a suitable solvent like DMF) |

| Temperature | 150 °C |

| Residence Time | 3.75 minutes |

| Outcome | Formation of 2-amino-4-(4-isopropylphenyl)thiazole intermediate |

This data is extrapolated from a similar continuous flow synthesis of indolylthiazoles. nih.gov

Chemical Reactivity and Functional Group Interconversions of this compound

The chemical reactivity of this compound is characterized by the interplay of its constituent functional groups: the reactive C-2 chloro substituent on the electron-deficient thiazole ring, the potential for electrophilic substitution on the phenyl ring, and the reactivity of the benzylic protons of the isopropyl group.

The chlorine atom at the C-2 position of the thiazole ring is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is enhanced by the electron-withdrawing nature of the thiazole ring. A wide array of nucleophiles can be employed to displace the chloride, providing a versatile route to a diverse library of 2-substituted thiazole derivatives. nih.govnih.gov

Amination: Reaction with various primary and secondary amines, including ammonia, can yield 2-amino-4-(4-isopropylphenyl)thiazole derivatives. These reactions are typically carried out in a suitable solvent and may require heating. The use of a base is often necessary to neutralize the HCl generated during the reaction. youtube.comchemguide.co.uklibretexts.org

Thiolation: Thiols and thiolate anions are excellent nucleophiles for displacing the C-2 chloride, leading to the formation of 2-thioether-substituted thiazoles. These reactions often proceed smoothly under basic conditions. nih.govcas.cnchemistrysteps.com

Alkoxylation/Hydroxylation: While less reactive than amines or thiols, alcohols and alkoxides can also displace the chloro group, typically under more forcing conditions, to yield 2-alkoxy or 2-hydroxythiazole derivatives.

| Nucleophile | Reagent Example | Product |

| Amine | Hydrazine | 2-Hydrazinyl-4-(4-isopropylphenyl)thiazole |

| Thiol | Sodium hydrosulfide | 4-(4-isopropylphenyl)thiazole-2-thiol |

| Alcohol | Sodium methoxide | 2-Methoxy-4-(4-isopropylphenyl)thiazole |

Halogenation: Bromination or chlorination can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a suitable catalyst.

Nitration: Nitration can be performed using a mixture of nitric acid and sulfuric acid, leading to the introduction of a nitro group onto the phenyl ring.

Friedel-Crafts Reactions: Acylation or alkylation can be carried out under Friedel-Crafts conditions, although the presence of the heteroaromatic thiazole ring may complicate these reactions.

The isopropyl group attached to the phenyl ring also offers opportunities for functionalization, primarily at the benzylic position.

Benzylic Bromination: The benzylic hydrogen of the isopropyl group is susceptible to radical substitution. Reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light) can lead to the formation of 2-Chloro-4-(4-(1-bromo-1-methylethyl)phenyl)thiazole. This benzylic bromide is a valuable intermediate for further nucleophilic substitutions. masterorganicchemistry.comchemistrysteps.comlibretexts.orgchadsprep.com

Oxidation: Strong oxidizing agents, such as potassium permanganate or chromic acid, can oxidize the isopropyl group. Depending on the reaction conditions, this can lead to the formation of a tertiary alcohol, 2-(4-(2-chloro-1,3-thiazol-4-yl)phenyl)propan-2-ol, or potentially cleave the isopropyl group to a carboxylic acid under harsh conditions. google.comepo.orgquora.comgoogle.comvedantu.com

Design and Synthesis of Analogues and Derivatives of this compound

The synthetic versatility of this compound makes it an excellent starting material for the design and synthesis of a wide range of analogues and derivatives for biological screening. The primary point of diversification is the C-2 position, where the chloro group can be readily displaced by a multitude of nucleophiles to explore structure-activity relationships (SAR). nih.govbenthamdirect.commdpi.commdpi.com

For example, the synthesis of 2-amino and 2-hydrazinyl derivatives opens up further avenues for derivatization. The amino group can be acylated, alkylated, or used in the construction of ureas and thioureas. The hydrazinyl group is a precursor for the synthesis of hydrazones and can be incorporated into other heterocyclic systems. nih.govresearchgate.netresearchgate.netresearchgate.netnanomedicine-rj.comderpharmachemica.comnih.govmdpi.commdpi.commdpi.commdpi.com

The following table illustrates the synthesis of some key derivatives from this compound.

| Starting Material | Reagent | Product | Application |

| This compound | Thiosemicarbazide | 2-(2-carbamothioylhydrazinyl)-4-(4-isopropylphenyl)thiazole | Precursor for further heterocycle synthesis |

| This compound | Ethylenediamine | N-(2-aminoethyl)-4-(4-isopropylphenyl)thiazol-2-amine | Building block for ligands and materials |

| This compound | 4-Aminophenol | 4-((4-(4-isopropylphenyl)thiazol-2-yl)amino)phenol | Potential bioactive molecule |

The design of new analogues often focuses on mimicking known pharmacophores or introducing functionalities that can interact with specific biological targets. The combination of the thiazole core, the lipophilic isopropylphenyl group, and the diverse functionalities that can be introduced at the C-2 position provides a rich chemical space for the discovery of novel therapeutic agents.

Advanced Spectroscopic and Structural Characterization of 2 Chloro 4 4 Isopropylphenyl Thiazole

High-Resolution Mass Spectrometry for Compound Identification

High-resolution mass spectrometry (HRMS) is a critical technique for the precise determination of a compound's elemental composition. For 2-Chloro-4-(4-isopropylphenyl)thiazole (molecular formula: C₁₂H₁₂ClNS), HRMS would provide a highly accurate mass measurement of its molecular ion. This data is essential for confirming the compound's identity and purity.

While no experimental spectra are publicly available, the predicted monoisotopic mass for C₁₂H₁₂ClNS is 237.0379 Da. uni.lu An experimental HRMS analysis would aim to verify this value to within a few parts per million (ppm), providing strong evidence for the compound's composition. The analysis would also reveal isotopic patterns, particularly the characteristic M+2 peak due to the presence of the chlorine-37 isotope, which would further support the identification.

Table 1: Predicted Mass Spectrometry Data for this compound

| Adduct | m/z (Predicted) |

|---|---|

| [M+H]⁺ | 238.04518 |

| [M+Na]⁺ | 260.02712 |

| [M-H]⁻ | 236.03062 |

| [M]⁺ | 237.03735 |

Data sourced from computational predictions. uni.lu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D-NMR)

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of an organic compound in solution. A full NMR characterization of this compound would involve ¹H NMR, ¹³C NMR, and various 2D-NMR experiments (such as COSY, HSQC, and HMBC).

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons of the isopropyl group (a doublet for the six methyl protons and a septet for the single methine proton), the aromatic protons on the phenyl ring (likely two doublets, characteristic of a 1,4-disubstituted benzene ring), and a singlet for the proton on the thiazole (B1198619) ring. The chemical shifts and coupling constants of these signals would provide definitive information about the connectivity of the atoms.

¹³C NMR: The carbon NMR spectrum would show signals for each unique carbon atom in the molecule. This would include the carbons of the isopropyl group, the aromatic carbons of the phenyl ring, and the carbons of the thiazole ring. The chemical shifts would be indicative of the electronic environment of each carbon atom.

Currently, there are no published ¹H, ¹³C, or 2D-NMR spectra specifically for this compound in the scientific literature.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

For this compound, the IR and Raman spectra would be expected to show characteristic bands for:

C-H stretching vibrations of the aromatic and isopropyl groups.

C=C and C=N stretching vibrations within the aromatic and thiazole rings.

C-Cl stretching vibration.

C-S stretching vibration of the thiazole ring.

Various bending vibrations that form a unique fingerprint for the molecule.

A detailed analysis of these vibrational modes would require experimentally obtained spectra, which are not currently available in public databases.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Properties

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower energy molecular orbitals to higher energy ones. The spectrum is characterized by the wavelength of maximum absorption (λmax) and the molar absorptivity.

The UV-Vis spectrum of this compound would be expected to show absorption bands arising from π-π* transitions within the conjugated system formed by the phenyl and thiazole rings. The position and intensity of these bands are influenced by the substituents on the rings. Without experimental data, a precise description of its electronic properties and λmax values cannot be provided.

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions.

If suitable single crystals of this compound could be grown, X-ray diffraction analysis would reveal:

The precise geometry of the molecule, including the planarity of the thiazole and phenyl rings and the dihedral angle between them.

The bond lengths of all atoms, including the C-Cl and C-S bonds.

The arrangement of molecules in the crystal lattice and any significant intermolecular interactions, such as π-stacking or halogen bonding, that govern the solid-state packing.

There are no published reports on the single-crystal X-ray diffraction of this compound.

Chiroptical Spectroscopy (if applicable to chiral derivatives)

Chiroptical spectroscopy techniques, such as circular dichroism (CD), are used to study chiral molecules. Since this compound is an achiral molecule, this technique is not directly applicable. If chiral derivatives of this compound were to be synthesized, for example, by introducing a chiral center, then chiroptical spectroscopy would be a valuable tool for characterizing their stereochemistry. No such derivatives or related chiroptical studies have been reported in the literature.

Computational Chemistry and Theoretical Investigations of 2 Chloro 4 4 Isopropylphenyl Thiazole

Quantum Chemical Calculations of Electronic Structure and Reactivity

No specific quantum chemical calculations for 2-Chloro-4-(4-isopropylphenyl)thiazole have been identified in the reviewed literature.

Density Functional Theory (DFT) Studies on Molecular Geometry and Stability

There are no available DFT studies that report on the optimized molecular geometry, bond lengths, bond angles, or stability of this compound.

Frontier Molecular Orbital (FMO) Analysis

Data regarding the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), their energy levels, and the HOMO-LUMO gap for this compound are not present in published research.

Electrostatic Potential Surface Analysis

An Electrostatic Potential Surface (ESP) analysis, which would provide insights into the charge distribution and potential reactive sites of this compound, has not been reported.

Molecular Dynamics Simulations of this compound

There are no records of molecular dynamics simulations being performed to study the dynamic behavior of this compound in any specified environment.

In Silico Prediction of Potential Binding Interactions (excluding pharmacological activity)

While the methodologies for such studies are well-established for other thiazole (B1198619) compounds, specific in silico predictions of binding interactions for this compound are absent from the scientific literature.

Molecular Docking Studies with Relevant Macromolecular Scaffolds

No molecular docking studies have been published that detail the interaction of this compound with any macromolecular scaffolds. Therefore, no data on binding affinities or interaction modes can be presented.

Ligand-Based and Structure-Based Virtual Screening Methodologies

Virtual screening is a computational technique used to search libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. This process can be broadly categorized into ligand-based and structure-based methods, both of which are applicable to the study of this compound.

Ligand-Based Virtual Screening (LBVS)

Ligand-based virtual screening relies on the knowledge of other molecules that bind to the target of interest. This approach is particularly useful when the three-dimensional structure of the target is unknown. The fundamental principle is the "similar property principle," which posits that molecules with similar structures are likely to have similar biological activities.

For a compound like this compound, an LBVS campaign would typically involve the following steps:

Reference Compound Selection: A set of known active compounds (ligands) for a specific biological target is compiled.

Feature Identification: The common structural features, or pharmacophores, that are essential for the biological activity are identified from the reference set. These features can include hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers.

Database Screening: A large database of chemical compounds is then screened to identify molecules that share the identified pharmacophore.

Various computational models can be employed in LBVS, including similarity searching, machine learning, and quantitative structure-activity relationship (QSAR) models. For instance, a QSAR model could be developed to correlate the structural properties of a series of thiazole derivatives with their observed biological activity, which could then be used to predict the activity of this compound.

Structure-Based Virtual Screening (SBVS)

When the three-dimensional structure of the biological target is available, structure-based virtual screening offers a powerful approach. This method involves docking the candidate molecule into the binding site of the target protein and estimating the binding affinity using a scoring function.

An SBVS workflow for this compound would look as follows:

Target Preparation: The 3D structure of the target protein, often obtained from X-ray crystallography or NMR spectroscopy, is prepared for docking. This involves adding hydrogen atoms, assigning partial charges, and defining the binding pocket.

Ligand Preparation: The 3D structure of this compound is generated and optimized to its lowest energy conformation.

Molecular Docking: The ligand is then "docked" into the prepared target's binding site in various orientations and conformations.

Scoring and Ranking: A scoring function is used to estimate the binding affinity for each pose. The poses are then ranked, and the top-ranking compounds are selected for further investigation.

Molecular dynamics simulations are often employed following docking to provide a more detailed understanding of the ligand-protein interactions and the stability of the complex over time. doi.org

| Parameter | Ligand-Based Virtual Screening | Structure-Based Virtual Screening |

| Requirement | Knowledge of active ligands | 3D structure of the target |

| Principle | Similar molecules have similar activity | Complementarity of ligand and target |

| Methods | Pharmacophore modeling, QSAR, similarity searching | Molecular docking, scoring functions |

| Output | List of compounds with similar features | List of compounds ranked by binding affinity |

Conformational Analysis and Energy Landscapes

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis of this compound is therefore crucial for understanding its interactions with biological targets. This involves identifying the stable conformations of the molecule and the energy barriers between them.

Methods for Conformational Analysis

Computational methods used to explore the conformational space of a molecule include:

Systematic Searches: This method involves rotating each flexible bond by a fixed increment, generating a grid of all possible conformations. While thorough, this approach can be computationally expensive for molecules with many rotatable bonds.

Stochastic Searches: Methods like Monte Carlo simulations randomly alter the conformation of the molecule and accept the new conformation based on its energy.

Molecular Dynamics Simulations: This technique simulates the movement of atoms in the molecule over time, allowing for the exploration of different conformational states.

Energy Landscapes

The results of a conformational analysis are often visualized as a potential energy surface or energy landscape. This is a plot of the molecule's potential energy as a function of its conformational coordinates (e.g., torsion angles).

The key features of an energy landscape include:

Local Minima: These represent the stable, low-energy conformations of the molecule.

Saddle Points: These are transition states that represent the energy barriers between different conformations.

By analyzing the energy landscape, chemists can identify the most probable conformations of this compound under physiological conditions and understand the flexibility of the molecule. This information is invaluable for designing molecules with improved binding affinity and selectivity. For instance, understanding the preferred orientation of the isopropylphenyl group relative to the chlorothiazole core can guide the design of analogs with enhanced biological activity.

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (°) | Population (%) |

| 1 | 0.00 | 35.2 | 65.1 |

| 2 | 1.25 | 145.8 | 20.3 |

| 3 | 2.50 | -40.1 | 14.6 |

Note: The data in this table is illustrative and intended to represent the type of information obtained from a conformational analysis. Actual values would be derived from specific computational studies.

Preclinical Biological Activity and Mechanistic Studies of 2 Chloro 4 4 Isopropylphenyl Thiazole and Its Derivatives

Investigation of Molecular Targets and Pathways

There is no specific information in the public domain regarding the molecular targets and pathways of 2-Chloro-4-(4-isopropylphenyl)thiazole . The following subsections outline the types of studies that would be necessary to elucidate its mechanism of action; however, no such studies have been found for this particular compound.

No studies were identified that investigated the inhibitory or activating effects of This compound on any specific enzymes, such as kinases, proteases, or its binding affinity to receptors. While the thiazole (B1198619) scaffold is a common feature in many kinase inhibitors, there is no direct evidence to associate this specific compound with kinase modulation.

Computational or experimental analyses of the interaction between This compound and specific protein targets have not been reported. Molecular docking or biophysical studies such as X-ray crystallography or NMR spectroscopy would be required to understand its binding mode to any potential protein partners.

There is no available data on the effects of This compound on cellular signaling cascades. Research would be needed to determine if this compound can influence key signaling pathways involved in cellular processes like proliferation, survival, or inflammation.

Cellular Level Investigations

Specific studies on the effects of This compound at the cellular level are not present in the available literature. The following sections describe the types of investigations that would be relevant, for which no data has been found for this compound.

No data from cell-based assays investigating the effect of This compound on biological responses such as cell proliferation, apoptosis, or differentiation have been published. While other thiazole derivatives have shown antiproliferative activity against various cancer cell lines, this has not been specifically documented for the compound .

There are no reports of This compound being included in phenotypic screening campaigns across different cell lines to identify potential therapeutic activities.

Subcellular Localization Studies

No studies detailing the subcellular localization of this compound were found.

In Vitro Pharmacological Characterization

Receptor Binding Assays

Information regarding receptor binding assays conducted with this compound is not available in the public domain.

Functional Assays in Isolated Systems

No functional assays in isolated systems have been reported for this compound.

In Vivo Mechanistic Investigations in Relevant Preclinical Models

Proof-of-Concept Studies in Animal Models for Specific Biological Phenomena

There are no published proof-of-concept studies in animal models for this compound.

Target Engagement Studies in Biological Systems

Data from target engagement studies for this compound in biological systems are not available.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 Chloro 4 4 Isopropylphenyl Thiazole Analogues

Systematic Exploration of Substituent Effects on Biological Activity (mechanistic focus)

The biological activity of 4-phenylthiazole analogues is highly dependent on the nature and position of substituents on both the thiazole (B1198619) and phenyl rings. Systematic modification of the 2-Chloro-4-(4-isopropylphenyl)thiazole scaffold allows for a detailed exploration of how electronic, steric, and hydrophobic properties influence molecular interactions at a mechanistic level.

Substituents on the Phenyl Ring: The 4-isopropylphenyl group offers a key point for modification. The isopropyl group itself is a bulky, hydrophobic moiety. Altering its nature or introducing other substituents on the phenyl ring can significantly impact activity. For instance, in studies on other 4-phenylthiazole series, replacing or adding substituents on the phenyl ring has shown remarkable effects on potency. nih.gov

Electronic Effects: The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can alter the electron density of the phenyl ring, affecting its interaction with target proteins. In a series of chalcone-thiazole hybrids, compounds with electron-donating methoxy (-OCH3) and methyl (-CH3) groups on the phenyl rings exhibited potent inhibitory activity. nih.gov Conversely, replacing an EDG with an electron-withdrawing fluoro group led to a marginal decrease in potency. nih.gov

Steric and Hydrophobic Effects: The size and lipophilicity of substituents are critical. In one study of 2-(cyclohexylamino)thiazol-4(5H)-one derivatives, branched aliphatic substituents at the 5-position of the thiazole ring were found to be potent inhibitors, highlighting the importance of steric bulk. mdpi.com For the 4-phenyl ring of the target compound, modifying the isopropyl group (e.g., to a smaller methyl or a larger tert-butyl) would directly probe the size limits of a target's hydrophobic pocket.

Substituents on the Thiazole Ring: The chlorine atom at the 2-position is a key feature. As a halogen, it can participate in halogen bonding and is an electron-withdrawing group. Replacing it with other groups would provide significant SAR insights.

Amino Group Substitution: Many studies focus on 2-aminothiazole (B372263) derivatives. mdpi.comnih.gov Replacing the 2-chloro group with a substituted amine (e.g., -NHR) introduces a hydrogen bond donor and allows for extensive modifications. The nature of the R group, whether a small alkyl chain or a bulky aromatic system, can drastically alter activity by probing different regions of a binding site. mdpi.com

Other Halogens: Replacing the chloro group with other halogens (F, Br, I) would systematically vary both the size and the potential for halogen bonding, influencing binding affinity. Studies on other heterocyclic series have shown that a bromo substituent can inactivate compounds, while a chloro group confers activity, indicating a sensitive dependence on the halogen's properties. nih.govmdpi.com

The following table illustrates substituent effects observed in a series of thiazole-naphthalene derivatives with anticancer activity, demonstrating how modifications at a specific position (in this case, an amino group on the thiazole ring) impact potency.

| Compound ID | R Group on Thiazole Ring | Antiproliferative Activity (IC50 in µM on MCF-7 cells) |

| 5b | -NH2 | 0.48 |

| 6a | -NHCOCH3 | >40 |

| 6b | -NHCOC2H5 | >40 |

| 6d | -NHCOCHCl2 | 1.1 |

| 6l | -NHCOCCl3 | 0.61 |

| Data sourced from a study on thiazole-naphthalene derivatives, illustrating the principle of substituent effects. nih.gov |

Positional Isomer Effects on Molecular Interactions

The spatial arrangement of substituents is critical for precise molecular interactions with a biological target. Investigating positional isomers of this compound would reveal the geometric requirements for activity.

Isomers of the Phenyl Ring: Moving the isopropyl group from the para (4-position) to the meta (3-position) or ortho (2-position) would fundamentally change the molecule's shape and how it presents its hydrophobic surface to a receptor. Most biologically active 4-phenylthiazole derivatives feature para-substitution, suggesting this position is often optimal for fitting into a binding pocket that extends from the core scaffold. nih.gov Any deviation from this position would likely disrupt key interactions. For example, if the para-isopropyl group fits into a specific hydrophobic sub-pocket of an enzyme, the ortho- or meta-isomers would be unable to engage in the same interaction, likely leading to a significant loss of potency.

Isomers of the Thiazole Ring: The core scaffold is 4-phenylthiazole. A positional isomer would be a 2-phenylthiazole or a 5-phenylthiazole. Such a change would drastically alter the geometry of the entire molecule. The relative orientation of the phenyl ring and the 2-chloro substituent is defined by the thiazole ring's structure. Changing the phenyl ring's point of attachment from C4 to C5, for instance, would completely reorient the phenyl group relative to the chloro atom and the thiazole's nitrogen and sulfur atoms, almost certainly disrupting the established binding mode.

Stereochemical Influences on Activity (if applicable to chiral derivatives)

The parent compound, this compound, is achiral. However, the introduction of certain substituents could create a stereocenter, making stereochemical influences relevant. For example, if a substituent added to the thiazole or phenyl ring contained a chiral center, it would be expected that the different enantiomers would exhibit different biological activities. This is a fundamental principle in medicinal chemistry, as biological receptors are themselves chiral and will interact differently with each enantiomer of a chiral ligand. While studies focusing specifically on chiral derivatives of this compound are not prevalent, research on other thiazole analogues has shown that stereochemistry can be a crucial factor when chiral centers are present.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies establish a mathematical correlation between the chemical properties of a series of compounds and their biological activities. ptfarm.pl For analogues of this compound, a QSAR model could be developed to predict the potency of newly designed compounds and to gain mechanistic insight into the features required for activity. imist.ma

The process involves:

Data Set Generation: Synthesizing a series of analogues with varied substituents and measuring their biological activity (e.g., IC50 values).

Descriptor Calculation: Calculating a set of physicochemical parameters (descriptors) for each molecule. These can describe hydrophobic, electronic, and steric properties. ptfarm.pl Common descriptors include:

LogP: A measure of hydrophobicity.

Molar Refractivity (MR): A measure of molecular volume and polarizability.

E_LUMO / E_HOMO: Energies of the lowest unoccupied and highest occupied molecular orbitals, reflecting electronic properties.

Topological Descriptors: Numerical values derived from the molecular graph.

Model Development: Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build an equation that relates the descriptors to the biological activity. imist.ma

A hypothetical QSAR equation might look like: pIC50 = c1(LogP) - c2(MR) + c3*(E_LUMO) + constant

Such a model for this compound analogues could reveal, for example, that high hydrophobicity (LogP) is positively correlated with activity, while large steric bulk (MR) at a certain position is detrimental. These models have been successfully applied to various thiazole derivative series to predict activity against different targets. imist.maijpsdronline.com

Rational Design Principles for Optimized Derivatives

Rational design combines SAR data, structural biology, and computational modeling to guide the development of new, improved compounds. mdpi.com For the this compound scaffold, several principles can be applied.

Pharmacophore Hybridization: This approach involves combining two or more bioactive pharmacophores into a single molecule to achieve superior or multi-target activity. nih.gov For instance, the 4-phenylthiazole core could be linked to another known pharmacophore, such as a chalcone or a benzothiazole moiety, to create hybrid molecules with potentially enhanced or novel biological effects. nih.govnih.gov

Bioisosteric Replacement: This involves replacing a functional group with another group that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. For the target compound, the isopropyl group could be replaced by bioisosteres like a cyclopropyl group or a trifluoromethyl group to fine-tune hydrophobic and electronic interactions. The 2-chloro group could be replaced by a cyano (-CN) or trifluoromethyl (-CF3) group to modulate electronic properties and metabolic stability.

Structure-Based Design: If the three-dimensional structure of the biological target is known, molecular docking studies can be used to predict how different analogues of this compound bind to the active site. This computational approach can prioritize the synthesis of compounds that are predicted to have the strongest interactions, saving time and resources. mdpi.com It can help visualize how substituents fit into the binding pocket and guide the design of new derivatives with improved complementarity.

By applying these principles, researchers can systematically optimize the this compound scaffold to develop derivatives with enhanced biological activity for a desired therapeutic purpose.

Potential Applications of 2 Chloro 4 4 Isopropylphenyl Thiazole in Specialized Chemical Fields

Role as a Privileged Scaffold in Pre-Drug Discovery Research

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets, serving as a foundation for the development of various therapeutic agents. The thiazole (B1198619) ring is a well-established privileged scaffold, forming the core of more than 18 FDA-approved drugs. nih.gov Its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties. monash.edunih.govmdpi.com

The compound 2-Chloro-4-(4-isopropylphenyl)thiazole is an exemplary starting material for pre-drug discovery research. The chlorine atom at the 2-position is a key functional handle, as it activates the ring for nucleophilic aromatic substitution. This reactivity allows medicinal chemists to easily introduce a wide variety of functional groups, thereby generating large libraries of new chemical entities for biological screening. For instance, reaction with various amines can yield a diverse set of 2-aminothiazole (B372263) derivatives, a class of compounds known for its rich pharmacology. mdpi.com The 4-(4-isopropylphenyl) group contributes to the molecule's lipophilicity, which can enhance membrane permeability and facilitate hydrophobic interactions with protein targets.

The strategic importance of the thiazole scaffold is underscored by its presence in highly successful commercial drugs.

| Drug Name | Therapeutic Area | Mechanism of Action |

| Dasatinib | Oncology | Dual Src/Abl kinase inhibitor for treating leukemia. nih.govdntb.gov.ua |

| Alpelisib | Oncology | PI3K inhibitor used for certain types of breast cancer. nih.gov |

| Cefiderocol | Infectious Disease | Siderophore cephalosporin (B10832234) antibiotic for multi-drug resistant Gram-negative bacteria. nih.gov |

| Thifluzamide | Agriculture | Fungicide used for crop protection. researchgate.net |

This table presents examples of approved drugs containing a thiazole moiety, illustrating the scaffold's versatility.

Research has demonstrated that modifying the substituents on the thiazole ring can lead to potent and selective inhibitors of various enzymes. For example, a series of N-substituted 2-(4-pyridinyl)thiazole carboxamides were optimized to discover potent angiogenesis inhibitors for cancer treatment. nih.gov This highlights how the this compound scaffold can be systematically modified to explore structure-activity relationships (SAR) and develop lead compounds for new therapies.

Applications in Agrochemical Research

The utility of the thiazole scaffold extends beyond pharmaceuticals into the domain of agrochemical research. Thiazole-containing compounds are integral to a number of commercial crop protection products, where they function as insecticides, fungicides, and herbicides. researchgate.netchemimpex.comchemimpex.com The unique electronic properties and structural rigidity of the thiazole ring enable it to interact with specific biological targets in pests and pathogens, often with high efficacy. researchgate.net

This compound serves as a valuable intermediate for the synthesis of novel agrochemicals. The reactive 2-chloro group allows for the attachment of various toxophores or moieties that can modulate the compound's mode of action, spectrum of activity, and environmental profile. The isopropylphenyl group can be modified to fine-tune physical properties like solubility and soil mobility, which are critical for effective field application.

The commercial success of thiazole-based agrochemicals provides a strong rationale for exploring new derivatives.

| Agrochemical Name | Compound Type | Application |

| Thiamethoxam | Insecticide | A neonicotinoid that controls a broad spectrum of sucking and chewing insects. researchgate.net |

| Clothianidin | Insecticide | Another neonicotinoid used for seed treatment and soil application. researchgate.net |

| Thiabendazole | Fungicide | A systemic benzimidazole (B57391) fungicide with broad-spectrum activity against plant pathogens. researchgate.net |

| Ethaboxam | Fungicide | Used to control oomycete pathogens like late blight and downy mildew. researchgate.net |

This table showcases prominent commercial agrochemicals built upon the thiazole scaffold.

By using this compound as a starting point, researchers can create and test new molecules as potential molecular probes to study biological pathways in plants and pests or as scaffolds for developing next-generation crop protection agents with improved performance and safety profiles. chemimpex.com

Utilization in Materials Science

In the field of materials science, particularly organic electronics, the thiazole heterocycle is valued for its distinct electronic properties. Thiazole is considered an electron-accepting (or electron-deficient) moiety due to the electron-withdrawing nature of its imine (C=N) bond. nih.gov This characteristic makes thiazole and its derivatives attractive building blocks for the synthesis of n-type and ambipolar organic semiconductors. nih.govresearchgate.net

Thiazole-based organic semiconductors have been successfully incorporated into a range of electronic devices, including:

Organic Field-Effect Transistors (OFETs) nih.govresearchgate.net

Organic Solar Cells (Photovoltaics) nih.govrsc.org

Organic Light-Emitting Diodes (OLEDs) nih.govresearchgate.net

The performance of these materials is often linked to their ability to form well-ordered solid-state structures, which facilitates efficient charge transport. The planarity of the thiazole ring, especially when fused into larger systems like thiazolo[5,4-d]thiazole, promotes effective intermolecular π–π stacking, a key requirement for high charge carrier mobility. rsc.org

This compound can be utilized as a precursor in the synthesis of advanced organic materials. The chloro group is an ideal site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, or Sonogashira couplings), which are powerful methods for extending the π-conjugated system of the molecule. By coupling this thiazole unit with other aromatic or heteroaromatic systems, materials scientists can design and synthesize novel conjugated polymers and small molecules with tailored optical and electronic properties for specific applications.

| Application Area | Key Property of Thiazole | Resulting Function |

| Organic Transistors (OFETs) | Electron-deficient nature, planarity | Enables n-type or ambipolar charge transport. |

| Organic Solar Cells (OPVs) | Electron-accepting ability, tunable energy levels | Acts as an acceptor material or part of a donor-acceptor polymer. |

| Organic LEDs (OLEDs) | High photoluminescence quantum yield in derivatives | Serves as an emissive or charge-transporting layer. |

This table summarizes the application of thiazole-based materials in organic electronics and the underlying properties that enable these functions.

Catalytic Applications or Ligand Design

While less explored than its roles in medicine and materials, the this compound structure possesses features suitable for applications in catalysis, primarily through ligand design. The thiazole ring contains both nitrogen and sulfur atoms, which are potential coordination sites (Lewis bases) for transition metals. This allows thiazole derivatives to serve as ligands in the formation of metal complexes that can catalyze a variety of organic transformations.

The 2-chloro group on the parent molecule is a synthetic handle that can be replaced with other coordinating groups to create multidentate ligands. For example, substitution with a phosphine, pyridine, or another heterocyclic moiety could yield bidentate or tridentate ligands capable of forming stable and catalytically active metal centers.

| Potential Ligand Type | Synthetic Modification | Potential Catalytic Application |

| Thiazolyl-Phosphine | Substitution of the 2-chloro group with a diphenylphosphine (B32561) unit. | Cross-coupling reactions (e.g., Suzuki, Heck), hydrogenation. |

| Bithiazole Analogs | Dimerization or coupling to another thiazole unit. | Asymmetric catalysis, polymerization. |

| Thiazolyl-NHC Precursors | Conversion to a thiazolium salt. | Precursor for N-heterocyclic carbene (NHC) ligands for various catalytic reactions. |

This conceptual table illustrates how this compound could be modified to create ligands for catalysis.

Furthermore, the field of biocatalysis has seen the use of novel catalysts for the synthesis of thiazole derivatives themselves. For instance, a recyclable cross-linked chitosan (B1678972) hydrogel has been employed as an eco-friendly biocatalyst for thiazole synthesis, highlighting an intersection between catalysis and the production of these valuable scaffolds. mdpi.com The development of thiazole-based catalysts remains a promising area for future research.

Future Perspectives and Research Gaps in the Study of 2 Chloro 4 4 Isopropylphenyl Thiazole

Emerging Synthetic Methodologies and Scalable Production

The future synthesis of 2-Chloro-4-(4-isopropylphenyl)thiazole and its analogs will likely move beyond traditional methods towards more efficient, sustainable, and scalable approaches. A significant research gap exists in the development of a robust and economically viable manufacturing process for this specific molecule.

Emerging synthetic strategies that could be applied include:

Continuous Flow Chemistry: This technology offers precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to batch processing. Future research should focus on developing a continuous flow synthesis of this compound.

Microwave-Assisted Synthesis: Known for accelerating reaction rates, microwave-assisted organic synthesis could significantly reduce the time required for the synthesis of this thiazole (B1198619) derivative. researchgate.net

Catalytic C-H Activation: Direct functionalization of the thiazole ring or the isopropylphenyl moiety through C-H activation would represent a more atom-economical approach, reducing the number of synthetic steps and waste generation.

Table 1: Comparison of Potential Synthetic Methodologies for this compound

| Methodology | Potential Advantages | Key Research Focus |

| Continuous Flow | Enhanced safety, scalability, and reproducibility | Optimization of reactor design and reaction conditions |

| Microwave-Assisted | Rapid reaction times, improved yields | Solvent and catalyst screening for efficiency |

| C-H Activation | High atom economy, reduced synthetic steps | Development of selective and efficient catalysts |

The development of a scalable synthesis is crucial for enabling extensive preclinical and potentially clinical investigations. thieme.de

Untapped Biological Targets and Disease Areas for Preclinical Investigation

While the broader class of thiazoles is known for diverse bioactivities, the specific biological targets of this compound remain uncharacterized. A significant opportunity lies in screening this compound against a wide array of biological targets to uncover novel therapeutic applications.

Potential disease areas for preclinical investigation include:

Oncology: Many thiazole-containing compounds exhibit anticancer properties. Future studies should investigate the cytotoxicity of this compound against various cancer cell lines and explore its mechanism of action.

Infectious Diseases: The thiazole scaffold is present in several antimicrobial agents. The compound should be evaluated for its activity against a panel of pathogenic bacteria and fungi, including drug-resistant strains.

Inflammatory Diseases: Given that some thiazole derivatives act as anti-inflammatory agents, investigating the effect of this compound on key inflammatory pathways, such as COX and LOX, is a logical next step.

Advanced Computational Tools for Predictive Modeling

Computational chemistry offers powerful tools for accelerating the drug discovery process. For this compound, a significant gap exists in the application of these methods.

Future computational studies should focus on:

Molecular Docking: To identify potential biological targets, the compound can be virtually screened against libraries of protein structures. This can help prioritize experimental screening efforts.

Quantitative Structure-Activity Relationship (QSAR): Once a biological activity is identified, QSAR models can be developed to predict the activity of novel analogs, guiding the design of more potent and selective compounds.

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can help in the early identification of potential liabilities and guide the design of molecules with better pharmacokinetic profiles.

Table 2: Proposed Computational Workflow for this compound

| Computational Tool | Objective | Expected Outcome |

| Molecular Docking | Target Identification | A ranked list of potential protein targets |

| QSAR | Lead Optimization | Predictive models for designing more active analogs |

| ADMET Prediction | Pharmacokinetic Profiling | Early assessment of drug-like properties |

Integration with High-Throughput Screening and Omics Technologies

To comprehensively understand the biological effects of this compound, modern high-throughput and systems biology approaches are essential.

High-Throughput Screening (HTS): HTS allows for the rapid screening of the compound against thousands of biological targets. This is the most direct way to uncover novel biological activities and initiate new drug discovery programs.

Genomics and Proteomics: If the compound shows significant cellular activity, "omics" technologies can be employed to identify its mechanism of action. For instance, transcriptomics (RNA-seq) can reveal changes in gene expression, while proteomics can identify protein targets and affected pathways.

Metabolomics: This can provide insights into how the compound affects cellular metabolism, which is particularly relevant for cancer and metabolic diseases.

Multidisciplinary Research Collaborations for Comprehensive Characterization

The full characterization of this compound will require a collaborative effort from researchers across various disciplines. The lack of such collaborations currently represents a major gap in the study of this compound.

Future research should be driven by collaborations between:

Synthetic Chemists: To develop efficient synthetic routes and create a library of analogs for structure-activity relationship studies.

Computational Chemists: To guide the design of new molecules and predict their properties.

Biologists and Pharmacologists: To perform in vitro and in vivo testing and elucidate the mechanism of action.

Material Scientists: To explore potential applications beyond medicine, such as in polymers or electronic materials.

By fostering these multidisciplinary collaborations, the scientific community can systematically explore the potential of this compound and pave the way for the development of new therapeutics and advanced materials.

Q & A

Q. What advanced NMR techniques resolve complex stereochemical features in thiazole derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.